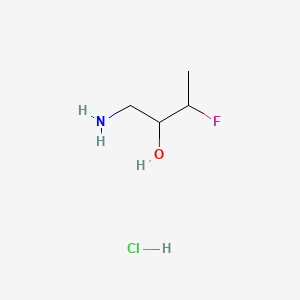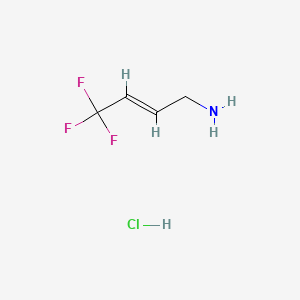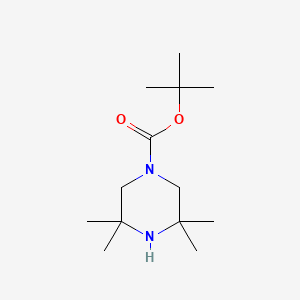
(2R)-2,3,3-Trimethylbutan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R)-2,3,3-Trimethylbutan-1-ol is an organic compound with the molecular formula C7H16O It is a chiral alcohol, meaning it has a specific three-dimensional arrangement that makes it non-superimposable on its mirror image
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2,3,3-Trimethylbutan-1-ol typically involves the reduction of the corresponding ketone, (2R)-2,3,3-Trimethylbutan-2-one. One common method is the use of sodium borohydride (NaBH4) as a reducing agent in an alcohol solvent such as methanol or ethanol. The reaction is carried out at room temperature, and the product is isolated through standard purification techniques such as distillation or recrystallization.
Industrial Production Methods
On an industrial scale, the production of this compound may involve catalytic hydrogenation of the ketone using a metal catalyst such as palladium on carbon (Pd/C) under high pressure and temperature. This method is efficient and scalable, making it suitable for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
(2R)-2,3,3-Trimethylbutan-1-ol can undergo various chemical reactions, including:
Oxidation: The alcohol can be oxidized to the corresponding ketone, (2R)-2,3,3-Trimethylbutan-2-one, using oxidizing agents such as chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: The compound can be reduced to the corresponding alkane, 2,3,3-Trimethylbutane, using strong reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) to form the corresponding alkyl chloride.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid or pyridinium chlorochromate in dichloromethane.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Thionyl chloride in the presence of a base such as pyridine.
Major Products
Oxidation: (2R)-2,3,3-Trimethylbutan-2-one.
Reduction: 2,3,3-Trimethylbutane.
Substitution: 2,3,3-Trimethylbutyl chloride.
Wissenschaftliche Forschungsanwendungen
(2R)-2,3,3-Trimethylbutan-1-ol has several applications in scientific research:
Organic Synthesis: It is used as a chiral building block in the synthesis of more complex molecules.
Pharmaceuticals: The compound can be used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Biological Studies: It serves as a model compound in studies of enzyme-catalyzed reactions and stereochemistry.
Industrial Applications: It is used in the production of fragrances and flavors due to its pleasant odor.
Wirkmechanismus
The mechanism of action of (2R)-2,3,3-Trimethylbutan-1-ol in chemical reactions involves the interaction of its hydroxyl group with various reagents. For example, during oxidation, the hydroxyl group is converted to a carbonyl group through the transfer of electrons to the oxidizing agent. In reduction reactions, the hydroxyl group is replaced by a hydrogen atom through the transfer of electrons from the reducing agent.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2S)-2,3,3-Trimethylbutan-1-ol: The enantiomer of (2R)-2,3,3-Trimethylbutan-1-ol, which has the opposite configuration at the chiral center.
2,3,3-Trimethylbutan-2-ol: A structural isomer with the hydroxyl group on the second carbon instead of the first.
2,3,3-Trimethylbutane: The fully reduced form of the compound without the hydroxyl group.
Uniqueness
This compound is unique due to its specific chiral configuration, which can impart different biological and chemical properties compared to its enantiomer and structural isomers. This makes it valuable in applications requiring specific stereochemistry, such as asymmetric synthesis and chiral resolution.
Eigenschaften
CAS-Nummer |
13332-16-6 |
|---|---|
Molekularformel |
C7H16O |
Molekulargewicht |
116.20 g/mol |
IUPAC-Name |
(2R)-2,3,3-trimethylbutan-1-ol |
InChI |
InChI=1S/C7H16O/c1-6(5-8)7(2,3)4/h6,8H,5H2,1-4H3/t6-/m0/s1 |
InChI-Schlüssel |
IWWVOLGZHKFWKK-LURJTMIESA-N |
Isomerische SMILES |
C[C@@H](CO)C(C)(C)C |
Kanonische SMILES |
CC(CO)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Spiro[azetidine-2,2'-bicyclo[2.2.1]heptane]-4-one](/img/structure/B15316185.png)
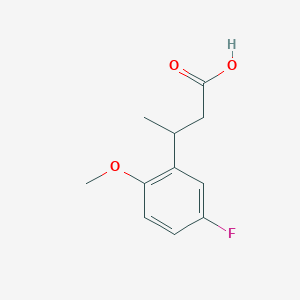

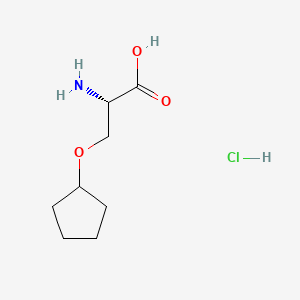
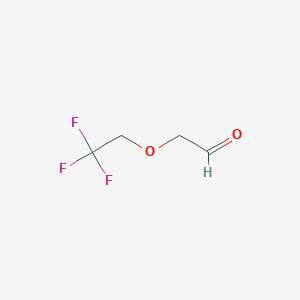

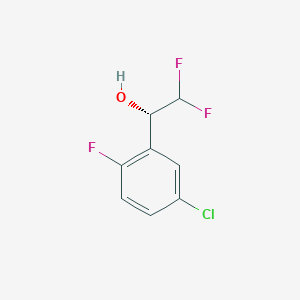
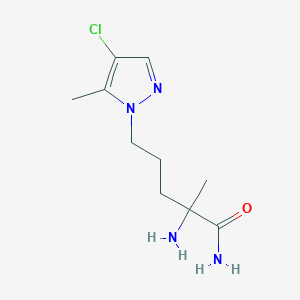
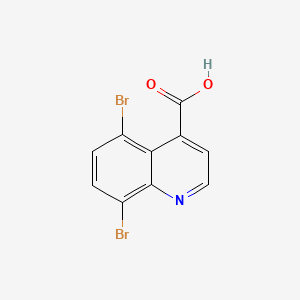
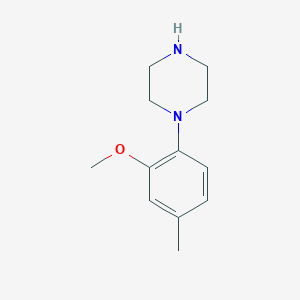
![3-(6-Chloro-5-fluoro-1H-benzo[d][1,2,3]triazol-1-yl)thietane 1,1-dioxide](/img/structure/B15316271.png)
